molecular formula C12H15ClN2S B580018 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride CAS No. 913614-18-3

1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride

Cat. No. B580018
M. Wt: 254.776
InChI Key: XDUUWPNOUUQXBX-UHFFFAOYSA-N
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Description

1-(Benzo[b]thiophen-4-yl)piperazine is a chemical compound with the molecular formula C12H14N2S . It is used as an intermediate in synthesizing Brexpiprazole 5-1H-Quinolin-2-one, which is a drug candidate useful in the treatment and prevention of mental disorders including CNS disorders .


Synthesis Analysis

The synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine involves two key C–N bond formation (amination) steps that serve to link the piperazine core between the constituent benzo[b]thiophene and 7-butoxyquinolin-2(1H)-one fragments . The first amination step is effected quite efficaciously by a novel palladium-mediated Buchwald–Hartwig coupling between N-Boc-piperazine and the triflate ester of benzo[b]thiophen-4-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N2S/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1/h1-4,9,13H,5-8H2 . This indicates the presence of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom in the molecule.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine include the formation of C–N bonds through amination steps . The first amination step involves a Buchwald–Hartwig coupling, a type of cross-coupling reaction .


Physical And Chemical Properties Analysis

1-(Benzo[b]thiophen-4-yl)piperazine is a solid substance with a molecular weight of 218.32 . It has a predicted boiling point of 394.4±22.0 °C and a predicted density of 1.203±0.06 g/cm3 . It is slightly soluble in DMSO and methanol .

Scientific Research Applications

  • Antimicrobial Activity : Mishra and Chundawat (2019) synthesized a series of compounds including 1-(benzo[b]thiophen-4-yl)piperazine derivatives and evaluated their antimicrobial properties. They found that certain derivatives showed potent activity against bacterial strains like P. aeruginosa, S. aureus, and E. coli, as well as the fungal strain C. albicans. The study suggests potential applications of these compounds in treating microbial infections (Mishra & Chundawat, 2019).

  • Antidepressant Properties : Pérez-Silanes et al. (2001) worked on synthesizing 1-(benzo[b]thiophen-3-yl)piperazine derivatives to explore new and efficient antidepressants. They found that certain derivatives exhibited dual action, including serotonin reuptake inhibition and 5-HT1A receptor affinity, indicating their potential as antidepressants (Pérez-Silanes et al., 2001).

  • Application in Synthesizing Antipsychotic Drugs : Kumar et al. (2018) described an alternate synthesis route for Brexpiprazole, an antipsychotic drug, using 1-(benzo[b]thiophen-4-yl)piperazine as a key intermediate. This synthesis involved a novel Buchwald–Hartwig amination step, demonstrating the compound's relevance in pharmaceutical synthesis (Kumar et al., 2018).

  • Radiotracer Development : Kuhnast et al. (2006) synthesized and evaluated a radiotracer, FAUC346, for D3 receptor imaging in positron emission tomography (PET) scans. The compound includes a 1-(benzo[b]thiophen-4-yl)piperazine derivative, highlighting its potential use in medical imaging and diagnostics (Kuhnast et al., 2006).

  • Chemotherapy Research : Lv et al. (2019) explored the anti-bone cancer activity of a heterocyclic compound derived from 1-(benzo[b]thiophen-4-yl)piperazine. The compound showed promising results against human bone cancer cell lines, indicating its potential in cancer treatment research (Lv et al., 2019).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-(1-benzothiophen-4-yl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.ClH/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUUWPNOUUQXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=CSC3=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride

CAS RN

913614-18-3
Record name 1-(1-Benzothiophen-4-yl)piperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Then, 3.7 ml of concentrated hydrochloric acid was added to a methanol solution of 9.5 g of 1-benzo[b]thiophen-4-yl-piperazine, and the solvent was evaporated under reduced pressure. Ethyl acetate was added to the obtained residue and precipitated crystals were obtained by filtration. Recrystallization was performed from methanol to obtain 1-benzo[b]thiophen-4-yl-piperazine hydrochloride as colorless needle-like crystals.
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
9.5 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Chlorobenzo[b]thiophene (5.00 g), piperazine (5.11 g), palladium acetate (II) (2.7 mg), tri-tert-butylphosphonium tetraphenylborate (6.2 mg), sodium tert-butoxide (8.548 g), and xylene (70 ml) were stirred at 120 to 130° C. for 5 hours. After the reaction mixture was cooled to room temperature, water was added thereto, and the layers were separated. The xylene layer was washed with water, and then with saline. After addition of activated carbon, the mixture was stirred at room temperature for 30 minutes. After filtration of the mixture, concentrated hydrochloric acid was added to the filtrate, and the resulting mixture was stirred at room temperature for 30 minutes. The precipitated crystals were collected by filtration and dried to obtain 4-(1-piperazinyl)benzo[b]thiophene hydrochloride.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
6.2 mg
Type
reactant
Reaction Step One
Quantity
8.548 g
Type
reactant
Reaction Step One
Quantity
2.7 mg
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Citations

For This Compound
8
Citations
M Xu, Y Wang, F Yang, C Wu, Z Wang, B Ye… - European journal of …, 2018 - Elsevier
In the present study, a series of multi-target N-substituted cyclic imide derivatives which possessed potent dopamine D 2 , serotonin 5-HT 1A and 5-HT 2A receptors properties were …
Number of citations: 17 www.sciencedirect.com
H Xiamuxi, Z Wang, J Li, Y Wang, C Wu, F Yang… - Bioorganic & Medicinal …, 2017 - Elsevier
In the present study, a series of tetrahydropyridopyrimidinone derivatives, possessing potent dopamine D 2 , serotonin 5-HT 1A and 5-HT 2A receptors properties, was synthesized and …
Number of citations: 14 www.sciencedirect.com
C Wu, Y Wang, F Yang, W Shi, Z Wang, L He… - …, 2019 - Wiley Online Library
Herein we describe a focused set of new arylpiperazine derivatives as potential broad‐spectrum antipsychotics. The general structure contains a quinolinone‐like moiety, an …
A Gosar, P Rajendra - International Journal of Development …, 2018 - researchgate.net
Background of the Invention: 7-(4-(4-(benzo [b] thiophen-4-yl) piperazin-1-yl) butoxy) quinolin-2 (1H)-one is a novel serotonin dopamine activity modulator with partial agonist activity at …
Number of citations: 6 www.researchgate.net
X Tan, X Jiang, Y He, F Zhong, X Li, Z Xiong, Z Li… - European Journal of …, 2020 - Elsevier
Complex neuropsychiatric diseases such as schizophrenia require drugs that can target multiple G protein-coupled receptors (GPCRs) to modulate complex neuropsychiatric functions. …
Number of citations: 25 www.sciencedirect.com
V Canale, M Kamiński, W Trybała… - ACS Sustainable …, 2023 - ACS Publications
A solid-state approach was used to synthesize compound PZ-1190, a multitarget ligand for serotonin and dopamine receptors with potential antipsychotic activity in rodents. Compared …
Number of citations: 3 pubs.acs.org
PB Nehal, BP Ashok, S Mohana Rao, JV Amit… - Journal of Chemical and …, 2018
Number of citations: 12
陈伟铭 - 2019
Number of citations: 0

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